Boc-3-methyl-D-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

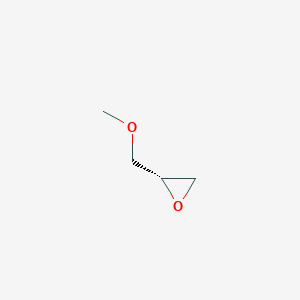

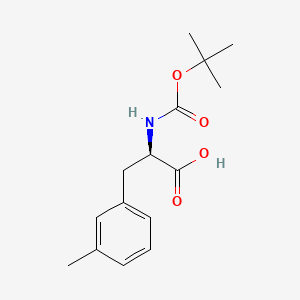

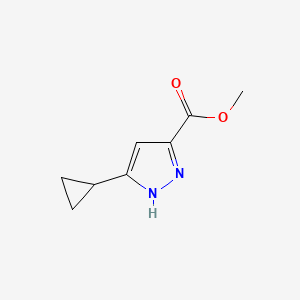

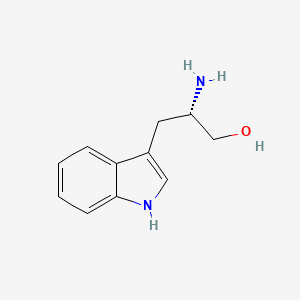

Boc-3-methyl-D-phenylalanine is a type of amino acid . It is a light yellow powder with a molecular formula of C15H21NO4 and a molecular weight of 279.33 . It is not intended for therapeutic purposes .

Synthesis Analysis

The synthesis of Boc-3-methyl-D-phenylalanine involves the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of Boc-3-methyl-D-phenylalanine consists of a phenyl group (a benzene ring), a carboxyl group (COOH), and an amine group (NH2), along with a tert-butyl group (C(CH3)3) attached to the nitrogen of the amine group .Chemical Reactions Analysis

The Boc group in Boc-3-methyl-D-phenylalanine can be cleaved under anhydrous acidic conditions . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

Boc-3-methyl-D-phenylalanine is a light yellow powder . It has a density of 1.14 g/cm3 . Its melting point is around 70-78 °C and its boiling point is 439.9°C at 760 mmHg .Scientific Research Applications

Boc-3-methyl-D-phenylalanine: Scientific Research Applications

Electrosynthesis and Biosensing: Boc-3-methyl-D-phenylalanine has been utilized in the electrosynthesis of polymeric films for biosensing applications. The compound’s ability to form chiral polymeric films with good reversible redox activities makes it suitable for developing sensitive biosensors .

Pharmaceutical Research: While not directly mentioned for Boc-3-methyl-D-phenylalanine, related fluorinated phenylalanines have been synthesized for pharmaceutical applications. These compounds are used in drug development due to their altered biochemical properties compared to non-fluorinated analogs .

Peptide Self-Assembly: Dipeptides containing phenylalanine, such as Boc-L-phenylalanine-L-phenylalanine-OH, have shown potential in self-assembling into nanotubes. These structures are of interest for their biomedical and piezoelectric device applications .

Chemoselective Protection: The Boc group is widely used for the chemoselective protection of amines and amino acids during synthesis. Boc-3-methyl-D-phenylalanine could be used in this context to protect amino functions in complex synthetic pathways .

Material Science: Chiral polymeric materials synthesized from phenylalanine derivatives have been explored for their material properties and potential applications in various fields, including electronics and biomedicine .

Safety and Hazards

properties

IUPAC Name |

(2R)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXWMALJNZDOM-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-methyl-D-phenylalanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)